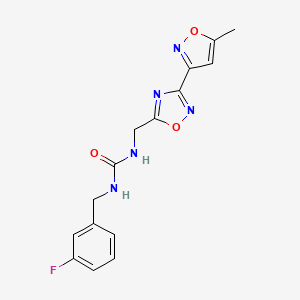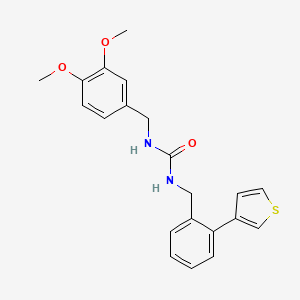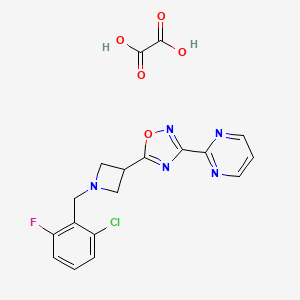![molecular formula C29H28FN5O3 B2830196 2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223863-93-1](/img/structure/B2830196.png)
2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazole compounds, including the one , have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .科学的研究の応用
Scientific Research Applications:
Given the constraints of your request and the absence of direct references to the specified compound, it's important to approach this from a broader perspective on how compounds with complex structures, similar to the one mentioned, are generally studied within scientific research. These studies typically focus on:
Pharmacokinetics and Metabolism : Research in this area investigates how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, studies on substances like SB-649868, a novel orexin receptor antagonist, provide detailed insights into the body's handling of complex molecules, offering a framework for understanding similar compounds (Renzulli et al., 2011).
Toxicology and Safety Profiles : Toxicological assessments are crucial for identifying potential adverse effects of substances on health. This involves detailed studies on the interaction of compounds with biological systems to evaluate their safety and potential risks. For example, the investigation of synthetic cannabinoids and their impact on health highlights the importance of toxicological studies in understanding new psychoactive substances (Kusano et al., 2018).
Mechanisms of Action : Understanding how compounds interact with cellular receptors and biological pathways is fundamental. This includes studying their binding affinities, agonist or antagonist properties, and their overall impact on physiological processes. Research into specific receptor interactions, such as the study on GABA(A) receptor occupancy by novel compounds, provides insight into the therapeutic potentials and mechanisms of action of new drugs (Eng et al., 2010).
作用機序
Target of Action
It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . These targets are involved in various processes and can be used to inhibit parasitic growth .
Mode of Action
Triazole compounds are known to exhibit versatile biological activities . They can intercalate DNA, which means they can insert themselves between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA and inhibit the growth of the targeted cells .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors . The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of cell growth .
Result of Action
Based on the known actions of triazole compounds, it can be inferred that this compound may have antimicrobial, antifungal, and potentially anticancer effects .
Safety and Hazards
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN5O3/c1-18(2)15-31-26(36)22-11-12-24-25(14-22)35-28(33(27(24)37)16-20-9-7-19(3)8-10-20)32-34(29(35)38)17-21-5-4-6-23(30)13-21/h4-14,18H,15-17H2,1-3H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDYLGNPHSIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830115.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2830117.png)





![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)

![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)